molecular formula C7H7NO2 B6141934 2-(2-isocyanatoethyl)furan CAS No. 1226290-01-2

2-(2-isocyanatoethyl)furan

Cat. No.: B6141934
CAS No.: 1226290-01-2
M. Wt: 137.14 g/mol
InChI Key: QFEQRODWUYTXSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isocyanatoethyl)furan typically involves the reaction of furan derivatives with isocyanates. One common method is the reaction of 2-(2-hydroxyethyl)furan with phosgene to produce this compound. This reaction is carried out under controlled conditions to ensure the safety and efficiency of the process.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the desired reaction conditions. The use of catalysts and optimized reaction parameters helps to improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanatoethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can have different functional groups such as amines, alcohols, and ethers.

Scientific Research Applications

2-(2-Isocyanatoethyl)furan has a wide range of applications in scientific research:

    Chemistry: It is used as a reactive intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of polymers, coatings, and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2-isocyanatoethyl)furan involves its reactivity with various biological molecules. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities and applications in medicine.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isocyanatoethyl)thiophene: Similar in structure but contains a sulfur atom instead of oxygen.

    2-(2-Isocyanatoethyl)pyrrole: Contains a nitrogen atom in the ring structure.

    2-(2-Isocyanatoethyl)benzene: Contains a benzene ring instead of a furan ring.

Uniqueness

2-(2-Isocyanatoethyl)furan is unique due to the presence of the furan ring, which imparts specific reactivity and properties. The oxygen atom in the furan ring makes it more reactive compared to its sulfur and nitrogen analogs, leading to distinct chemical and biological activities.

Properties

IUPAC Name

2-(2-isocyanatoethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQRODWUYTXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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